molecular formula C11H23Cl2N3O B1441810 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride CAS No. 1219960-90-3

4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride

Cat. No.: B1441810
CAS No.: 1219960-90-3
M. Wt: 284.22 g/mol
InChI Key: QJUSVALYEWOEDO-UHFFFAOYSA-N
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Description

4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C11H23Cl2N3O It is a derivative of piperazine and piperidine, both of which are important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride is unique due to its specific combination of piperidine and piperazine moieties. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₃Cl₂N₃O, with a molecular weight of 270.20 g/mol. The compound consists of a piperazine core linked to a piperidine moiety, which enhances its solubility and biological activity. The dihydrochloride salt form improves its aqueous solubility, making it suitable for various biological assays.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. This modulation can influence various biochemical pathways relevant to disease processes.

Biological Activities

Research indicates that compounds containing piperazine and piperidine structures exhibit a wide range of biological activities, including:

  • Anticancer : Piperidine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of Class I PI3-kinase enzymes .
  • Antiviral : Some studies suggest potential antiviral properties against specific viral targets.
  • Antimicrobial : Piperazine derivatives are known for their antimicrobial activities against various pathogens .
  • Neurological Effects : The compound may have implications in treating neuropsychiatric disorders due to its interaction with dopamine receptors .

Anticancer Activity

A study highlighted the anticancer potential of piperidine derivatives, noting that certain analogs exhibited enhanced cytotoxicity against cancer cell lines compared to established chemotherapeutics like bleomycin. This suggests that modifications in the piperidine structure can lead to improved therapeutic profiles .

Neurological Applications

Research on dopamine receptor agonists has shown that compounds similar to this compound can selectively activate the D3 dopamine receptor, promoting neuroprotection in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . This finding indicates potential applications in treating conditions such as Parkinson's disease.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Characteristics
1-(2-(Piperidin-1-yl)ethyl)quinolin-2(1H)-oneContains quinolineExhibits antitumor activity
4-(1-Piperazinylmethyl)quinoline HydrochloridePiperazine linked to quinolineAntimicrobial properties
N-(piperidin-3-yl)pyrimidine derivativesPyrimidine corePotential renin inhibitors

The uniqueness of this compound lies in its combination of piperidine and piperazine rings, which may confer distinct pharmacological properties compared to other similar compounds. Its dual-action potential on various biological systems makes it a candidate for further exploration in drug development.

Future Directions

The biological activity of this compound necessitates further research to fully elucidate its therapeutic potential. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways influenced by this compound.
  • Clinical Trials : Exploring its efficacy and safety in clinical settings.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.

Properties

IUPAC Name

4-(2-piperidin-3-ylethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c15-11-9-14(7-5-13-11)6-3-10-2-1-4-12-8-10;;/h10,12H,1-9H2,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUSVALYEWOEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride
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4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride
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